molecular formula C10H6ClFN2O2 B1491933 6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1996724-93-6

6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1491933
CAS RN: 1996724-93-6
M. Wt: 240.62 g/mol
InChI Key: WISOSAPWIDZLOR-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is an organic compound with the molecular formula C7H3ClFN2O2. It is a colorless, crystalline solid with a melting point of 141-142°C and a boiling point of 271°C. It is soluble in water and ethanol, and insoluble in diethyl ether. 6-(2-Chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Structural Exploration

Researchers have developed efficient synthetic routes for pyrimidine derivatives, including those related to "6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione". These processes aim to explore the chemical structures, spectral properties, and computational aspects of these compounds. For instance, a study detailed the synthesis of novel heterocycle derivatives, providing insights into their electronic structures through spectral techniques and computational methods such as density functional theory (DFT) and time-dependent DFT computations, highlighting their potential in chemical research and development (Ashraf et al., 2019).

Crystal Structure Analysis

Crystallographic studies are crucial for understanding the molecular and structural characteristics of pyrimidine derivatives. Investigations into the crystal structures of various pyrimidine diones have revealed the formation of specific molecular arrangements, such as centrosymmetric dimers, through intermolecular interactions. These studies provide valuable information for the design of molecules with desired chemical and physical properties (Wolska & Herold, 2000).

Antimicrobial Activity

Some derivatives of pyrimidine diones have been evaluated for their antimicrobial properties, indicating the potential of these compounds in the development of new antibacterial agents. The structural diversity of these compounds allows for significant variation in biopharmaceutical properties, which is reflected in their activity against different bacterial strains. This aspect of research highlights the compound's applicability in addressing medical challenges related to bacterial infections (Vlasov et al., 2022).

Herbicidal Activities

The exploration of pyrimidine diones in agricultural chemistry includes the synthesis and evaluation of their herbicidal activities. Research in this area focuses on the development of compounds that show promising herbicidal effectiveness against various plant species, contributing to the advancement of agricultural practices and pest management strategies (Huazheng, 2013).

properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISOSAPWIDZLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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